3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene
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Overview
Description
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a dimethylpropoxy group, which is further connected to a prop-1-ene chain. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines.
Elimination Reactions: Strong bases, such as sodium ethoxide or potassium tert-butoxide, are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield alcohols, nitriles, or amines, while elimination reactions typically produce alkenes .
Scientific Research Applications
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity . The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: This compound is structurally similar but lacks the prop-1-ene chain.
3-Bromo-2-methylpropene: This compound has a similar bromine-containing structure but differs in the alkyl group attached to the bromine atom.
Uniqueness
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15BrO |
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Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C8H15BrO/c1-4-5-10-7-8(2,3)6-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
ONGKRSYRCPAZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC=C)CBr |
Origin of Product |
United States |
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